2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3S/c1-4-15-34-23-22(17-5-7-18(26)8-6-17)28-25(29-23)11-13-30(14-12-25)24(31)27-20-16-19(32-2)9-10-21(20)33-3/h5-10,16H,4,11-15H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDADIGZUIXTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Triazaspirodecane
- Substituents :
- 4-Chlorophenyl group
- 2,5-Dimethoxyphenyl group
- Propylthio group
- Carboxamide functional group
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the triazole ring have shown activity against various cancer cell lines. The compound's potential mechanisms include:
- Induction of Apoptosis : Compounds with similar structures have been observed to trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Research indicates that such compounds can inhibit the growth of cancer cells by interfering with cell cycle progression.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 0.02 | |
| Compound B | MCF7 | 0.04 | |
| Compound C | A-549 | 0.08 | |
| Subject Compound | HCT-116 | TBD | Current Study |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Concentration (μg/mL) | Reference |
|---|---|---|---|
| Ascorbic Acid | 95 | 100 | |
| Compound D | 75 | TBD | Current Study |
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation. Enzyme assays indicate potential inhibitory effects on:
- Acetylcholinesterase (AChE) : Linked to neuroprotective effects.
- Urease : Associated with the treatment of urinary tract infections.
Case Studies and Research Findings
-
Case Study on Anticancer Effects
A recent study synthesized a series of compounds structurally related to the subject compound and tested them against HCT-116 and MCF7 cell lines. The findings indicated a strong correlation between structural features and anticancer efficacy, suggesting that modifications to the core structure could enhance activity. -
Mechanistic Studies
Mechanistic studies revealed that similar compounds induce apoptosis through the mitochondrial pathway, leading to cytochrome c release and activation of caspases.
Q & A
Q. What experimental controls are critical when observing off-target effects in kinase assays?
- Methodological Answer :
- Kinome-Wide Profiling : Use panels like KinomeScan to identify promiscuous binding .
- Negative Controls : Include structurally similar but inactive analogs (e.g., lacking the chlorophenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
